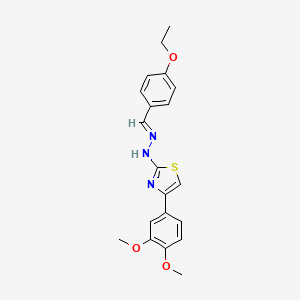
(Z)-4-(3,4-dimethoxyphenyl)-2-((E)-(4-ethoxybenzylidene)hydrazono)-2,3-dihydrothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-(3,4-dimethoxyphenyl)-2-((E)-(4-ethoxybenzylidene)hydrazono)-2,3-dihydrothiazole is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-4-(3,4-dimethoxyphenyl)-2-((E)-(4-ethoxybenzylidene)hydrazono)-2,3-dihydrothiazole is a thiazole derivative that has garnered attention due to its potential biological activities. This article will explore its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by relevant studies and data.
Structural Overview
The compound can be described by the following structural formula:
- Molecular Formula : C₂₀H₂₃N₃O₄S
- Molecular Weight : 393.48 g/mol
1. Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The presence of the 3,4-dimethoxyphenyl moiety in this compound enhances its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism is crucial for its effectiveness against resistant cancer types.
2. Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has been well documented. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Activity Spectrum : The compound exhibited a broad spectrum of antimicrobial activity, with notable effectiveness against Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
3. Anticonvulsant Activity
Thiazole compounds are also being investigated for their anticonvulsant properties. Preliminary studies suggest that this compound may possess significant anticonvulsant activity.
- Experimental Findings : In animal models, the compound showed a reduction in seizure frequency and duration when tested against pentylenetetrazol-induced seizures.
Case Study 1: Anticancer Efficacy
A study published in MDPI highlighted the anticancer effects of thiazole derivatives on various cell lines. The results indicated that compounds similar to this compound exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
Case Study 2: Antimicrobial Testing
In a comparative study on antimicrobial activity, thiazole derivatives were tested against clinical isolates. The findings revealed that the tested compounds had potent antibacterial effects, with some exhibiting MIC values lower than those of commonly used antibiotics .
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-4-26-16-8-5-14(6-9-16)12-21-23-20-22-17(13-27-20)15-7-10-18(24-2)19(11-15)25-3/h5-13H,4H2,1-3H3,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWBPHXWDKAGEO-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













